molecular formula C10H12O5 B2838730 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone CAS No. 83768-75-6

2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Cat. No.: B2838730
CAS No.: 83768-75-6
M. Wt: 212.201
InChI Key: DFZHMBWCYKVLBH-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (CAS 83768-75-6) is a high-purity chemical compound supplied for early-stage research and development purposes. This compound features a dimethoxyphenyl backbone and is characterized by its molecular formula of C10H12O5 and a molecular weight of 212.20 g/mol . It is provided with a typical purity of 95% and should be stored at 2-8°C . As a specialized research chemical, its specific applications and detailed mechanism of action in various biological or chemical systems are areas of active investigation. Researchers value this compound for its unique molecular structure in exploratory chemistry. This product is intended for use by qualified laboratory professionals only. It is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use .

Properties

IUPAC Name

2-hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,11-12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZHMBWCYKVLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the reaction of acetonitrile with phloroglucinol dimethyl ether through the Hoesch reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 90-24-4

The compound features a hydroxyl group and two methoxy groups attached to a phenyl ring, contributing to its biological activity and potential applications.

Pharmacological Applications

  • Antibacterial Activity :
    • Research indicates that 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibits significant antibacterial properties. It has been tested against various gram-positive and gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli .
  • Urease Inhibition :
    • The compound has demonstrated urease inhibitory effects, which can be beneficial in treating conditions related to urease-producing bacteria. This property suggests its potential use in managing urinary tract infections .
  • Antioxidant Properties :
    • The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that it effectively reduces oxidative stress by scavenging free radicals .

Agricultural Applications

  • Anti-Phytopathogenic Properties :
    • Studies have shown that derivatives of this compound possess anti-phytopathogenic activity against various plant pathogens such as Botrytis cinerea and Phytophthora cinnamomi. These compounds can potentially be used in agricultural settings to protect crops from fungal infections .

Materials Science Applications

  • Photoluminescent Complexes :
    • The ligand this compound has been utilized to synthesize photoluminescent complexes with rare earth metals like samarium (III). These complexes exhibit significant luminescence properties, making them suitable for applications in optoelectronics and display technologies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antibacterial Activity Effective against S. aureus and E. coli.
Urease Inhibition Potential treatment for urinary tract infections.
Antioxidant Activity Significant DPPH radical scavenging activity.
Anti-Phytopathogenic Effective against fungal pathogens in crops.
Photoluminescent Complex Exhibits notable luminescence properties for optoelectronic applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is compared below with derivatives and analogues that share its core phenyl-ethanone framework but differ in substituents or functional groups.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Sources
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone 2-OH (ethanone), 2-OH, 4,6-OCH₃ (phenyl) C₁₀H₁₂O₅ 212.20 Intermediate for antiviral agents; potential hydrogen-bonding capacity
Xanthoxylin (1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone) Lacks ethanone 2-OH; phenyl substituents: 2-OH, 4,6-OCH₃ C₁₀H₁₂O₄ 196.20 Traditional medicine uses; m.p. 131–132°C; used in flavoring and fragrances
Flavokawain B Chalcone derivative: (E)-3-phenylpropenone attached to phenyl core C₁₇H₁₆O₄ 284.31 Herbicidal activity against Amaranth; yellow crystalline solid
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone 2,4-dichlorophenyl on ethanone C₁₆H₁₄Cl₂O₄ 341.18 Building block in organic synthesis; increased lipophilicity due to Cl substituents
Danielone (2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) Positional isomer: 4-OH, 3,5-OCH₃ (phenyl) C₁₀H₁₂O₅ 212.20 Structural isomer with distinct electronic properties; limited bioactivity data
2-Bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone Bromo substituent on ethanone C₁₀H₁₁BrO₄ 283.10 Reactive intermediate for nucleophilic substitutions; used in drug discovery

Key Research Findings

(a) Antiviral Activity
  • DiNap [(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one], a chalcone derived from the parent compound, inhibits Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) replication in vitro and in vivo .
  • The hydroxyl and methoxy groups enhance binding to viral proteins, while the naphthyl group improves membrane permeability .
(b) Herbicidal Activity
  • Flavokawain B exhibits potent herbicidal effects against Amaranth, with IC₅₀ values comparable to commercial herbicides. Its α,β-unsaturated ketone moiety is critical for generating reactive oxygen species (ROS) in plants .

Physicochemical Properties

  • Hydrogen Bonding: The 2-hydroxy group on the ethanone enhances hydrogen-bond donor capacity compared to Xanthoxylin, influencing crystal packing and solubility .
  • Melting Points : Xanthoxylin melts at 131–132°C, while halogenated derivatives (e.g., 2-bromo) have higher melting points due to increased molecular symmetry .
  • Lipophilicity : Chlorine or bromine substituents increase logP values, enhancing membrane permeability in bioactive compounds .

Biological Activity

2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, also known as xanthoxylin, is a compound with significant biological activity. It belongs to the class of alkyl-phenylketones and has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and food industries. This article delves into the biological activities associated with this compound, highlighting key research findings, case studies, and applications.

  • Chemical Formula : C10H12O5
  • IUPAC Name : 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
  • CAS Registry Number : 90-24-4
  • Molecular Weight : 196.19 g/mol

The compound features a phenolic structure which contributes to its antioxidant properties and potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. A study evaluated the compound's ability to scavenge free radicals using the DPPH assay. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27.20 μM, indicating strong radical scavenging capabilities .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various studies. For instance, it was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

Research has highlighted the anticancer potential of xanthoxylin. Studies demonstrated that it can suppress cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, one study reported significant inhibition of cancer cell growth at concentrations ranging from 0.02 to 0.06 mM without notable cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against phytopathogenic bacteria and fungi, it exhibited substantial inhibition rates against Botrytis cinerea and Phytophthora cinnamomi .

Case Studies

Case Study 1: Antioxidant Evaluation
A comprehensive study assessed the antioxidant activity of xanthoxylin alongside other phenolic compounds. The results indicated that xanthoxylin had a superior antioxidant capacity compared to several other tested compounds, making it a candidate for further development in nutraceuticals.

Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory mechanisms, xanthoxylin was shown to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This suggests its potential utility in developing anti-inflammatory drugs.

Pharmaceutical Development

Due to its biological activities, xanthoxylin is being explored as a lead compound for developing new analgesics and anti-inflammatory medications.

Cosmetic Formulations

Its antioxidant properties make it an attractive ingredient for skincare products aimed at reducing oxidative stress on the skin.

Food Industry

Xanthoxylin is also used as a flavoring agent due to its unique aroma profile, enhancing consumer appeal in food products.

Summary of Research Findings

Biological Activity IC50/Effectiveness Reference
Antioxidant Activity27.20 μM
Anti-inflammatorySignificant inhibition
Anticancer PropertiesEffective at 0.02 - 0.06 mM
AntimicrobialHigh inhibition rates

Q & A

Q. Table 1: Synthesis Optimization

ConditionsReagentsTemperatureYieldReference
K2_2CO3_3, Me2_2SO4_4, acetone24.2 mmol substrate, 2.3 eq Me2_2SO4_4Reflux (5 h)84.2%
K2_2CO3_3, Me2_2SO4_4, acetone80.57 mmol substrate, 2.05 eq Me2_2SO4_40–20°C (17 h)99%

Key Factors : Excess Me2_2SO4_4, prolonged reaction time, and inert atmosphere improve yield. Lower temperatures may reduce side reactions.

What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR/HRMS : 1^1H NMR (δ 5.98 ppm, d, J = 2.3 Hz for aromatic protons) and HRMS ([M+H]+^+ = 357.1333) confirm structure .
  • X-ray Crystallography : While direct data for this compound is limited, SHELX programs are widely used for small-molecule refinement. Structure validation tools (e.g., PLATON) ensure accuracy in bond lengths/angles .
  • Melting Point : 78–79°C (lit. 79–80°C), consistent with purity .

Synonym Note : The compound is also known as Xanthoxylin or phloroacetophenone 2,4-dimethyl ether (CAS 90-24-4) .

Advanced Research Questions

How is this compound utilized as a precursor in multi-step organic synthesis?

Methodological Answer:

  • Chalcone/Flavone Synthesis : Base-catalyzed aldol condensation with 4-allyloxybenzaldehyde yields chalcone intermediates, which undergo iodine-catalyzed cyclization to form flavones (e.g., apigenin derivatives) .
  • Antiviral Agents : Used to synthesize halogenated rocaglate derivatives via TBS protection (Et3_3N, TBSOTf in CH2_2Cl2_2), critical for hepatitis E virus inhibition .

Q. Table 2: Key Derivatives

ApplicationSynthetic StepTarget MoleculeReference
AnticancerAldol condensation → cyclization4′-Hydroxyflavone derivatives
AntiviralSilylation → cycloadditionHalogenated rocaglate analogs

What analytical challenges arise in resolving structural contradictions or impurities?

Methodological Answer:

  • Byproduct Identification : Side reactions during methylation (e.g., over-alkylation) require LC-MS or 13^{13}C NMR to detect trace impurities.
  • Crystallographic Validation : SHELXL refinement resolves disorder in crystal structures. For example, twinned data may require iterative refinement cycles .
  • Contradictory Yields : Varying yields (84–99%) highlight the need for stoichiometric precision and inert conditions .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Sites : The 2-hydroxy and 4,6-dimethoxy groups direct electrophilic substitution. The ketone group enables nucleophilic attacks (e.g., Grignard reactions).
  • Mechanistic Insight : DFT calculations (not explicitly in evidence) are recommended to map charge distribution and predict regioselectivity.

Experimental Example : Pd-catalyzed deprotection of allyl ethers (Pd(PPh3_3)4_4, K2_2CO3_3/MeOH) demonstrates compatibility with transition-metal catalysis .

What are its emerging applications in supramolecular chemistry or material science?

Methodological Answer:

  • Coordination Polymers : The phenolic -OH and methoxy groups can chelate metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to form frameworks.
  • Biological Probes : Fluorescent tagging via keto-enol tautomerism is under exploration, though not yet documented in the provided evidence.

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